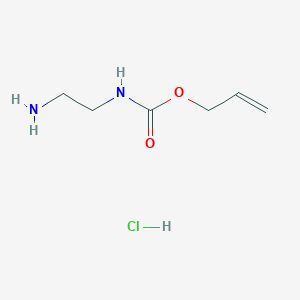

Allyl (2-aminoethyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-2-5-10-6(9)8-4-3-7;/h2H,1,3-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHZJBPUFKOFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Allyl (2-aminoethyl)carbamate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Allyl (2-aminoethyl)carbamate hydrochloride (CAS RN: 1049722-41-9). This bifunctional molecule is a valuable building block in synthetic chemistry, notably serving as a cleavable linker in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3] We present a detailed, field-proven protocol for its synthesis via the selective mono-N-protection of ethylenediamine, followed by a thorough guide to its structural characterization using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this important reagent.

Introduction: The Strategic Importance of a Cleavable Linker

This compound belongs to a class of chemical tools known as bifunctional linkers. Its structure incorporates three key features: a primary amine for covalent attachment to a substrate, a carbamate group, and a terminal allyl group. The primary amine provides a nucleophilic handle for conjugation, while the allyl carbamate (Alloc) group serves as a protecting group that can be selectively removed under specific, mild conditions, typically involving palladium catalysis.

This "cleavable" nature is of paramount importance in fields like drug delivery.[4] For instance, in an Antibody-Drug Conjugate, a linker like this can connect a cytotoxic drug to a monoclonal antibody. Once the ADC reaches its target cell, the linker is cleaved, releasing the drug in its active form. The hydrochloride salt form enhances the compound's stability and handling properties as a solid.[5]

Synthesis of this compound

The synthesis of this compound hinges on a classic challenge in organic chemistry: the selective mono-functionalization of a symmetric difunctional starting material, ethylenediamine. Uncontrolled reaction with an acylating agent like allyl chloroformate would lead to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.

Principle and Rationale: The Acid-Mediated Approach

To achieve high selectivity for the mono-protected product, we employ an acid-mediated protection strategy. This method is based on the principle of selective deactivation. By adding one molar equivalent of a strong acid (like hydrochloric acid) to ethylenediamine, we can protonate one of the two amine groups. The resulting ammonium salt is no longer nucleophilic, effectively "protecting" it from reacting with the electrophilic allyl chloroformate. The remaining free amine group can then react selectively to form the desired mono-N-Alloc-ethylenediamine.

This approach is highly efficient and often obviates the need for high dilution or slow-addition techniques that are otherwise necessary to favor mono-substitution. The final step involves the simple protonation of the remaining primary amine with HCl to yield the stable hydrochloride salt.

Experimental Protocol

Materials:

-

Ethylenediamine (anhydrous)

-

Methanol (anhydrous)

-

Allyl chloroformate

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or prepared as HCl gas in an organic solvent)

-

Sodium sulfate (anhydrous)

-

Diethyl ether

Procedure:

-

Mono-protonation of Ethylenediamine:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (1.0 eq.) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice-water bath with vigorous stirring.

-

Carefully add one equivalent of a standardized solution of hydrochloric acid in an organic solvent dropwise to the cooled ethylenediamine solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the ethylenediamine monohydrochloride salt.

-

-

N-Allyloxycarbonylation:

-

To the cooled suspension from the previous step, add anhydrous dichloromethane (DCM) to ensure good stirring.

-

Add allyl chloroformate (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

-

Work-up and Isolation of the Free Base (Allyl (2-aminoethyl)carbamate):

-

Cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, Allyl (2-aminoethyl)carbamate, typically as a colorless to pale yellow oil.[6]

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.

-

Cool the solution to 0 °C.

-

Slowly add a slight excess (approx. 1.1 eq.) of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) with stirring.

-

A white precipitate of this compound should form.

-

Stir the resulting slurry at 0 °C for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether and dry under vacuum to obtain the final product.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

Predicted Analytical Data

| Technique | Parameter | Expected Value / Observation |

| Molecular Formula | - | C₆H₁₃ClN₂O₂ |

| Molecular Weight | - | 180.63 g/mol [5] |

| Appearance | - | White to off-white solid |

| ¹H NMR | Chemical Shift (δ) | See Table 2 for detailed predicted assignments. |

| ¹³C NMR | Chemical Shift (δ) | See Table 3 for detailed predicted assignments. |

| FT-IR | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~3000-2800 (C-H stretch), ~1700 (C=O stretch, carbamate), ~1645 (C=C stretch, allyl), ~1540 (N-H bend) |

| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ for the free base (C₆H₁₂N₂O₂) at 145.09[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or D₂O.

Table 2: Predicted ¹H NMR Spectral Data (in D₂O) Note: In D₂O, exchangeable protons (NH, NH₃⁺) may not be observed.

| Assignment | Structure Fragment | Predicted δ (ppm) | Multiplicity | Integration |

| a | CH₂=CH- | 5.20 - 5.40 | Multiplet | 2H |

| b | CH₂=CH- | 5.85 - 6.00 | Multiplet | 1H |

| c | -O-CH₂-CH= | ~4.55 | Doublet | 2H |

| d | -NH-CH₂-CH₂- | ~3.30 | Triplet | 2H |

| e | -CH₂-CH₂-NH₃⁺ | ~3.05 | Triplet | 2H |

Table 3: Predicted ¹³C NMR Spectral Data

| Assignment | Structure Fragment | Predicted δ (ppm) |

| 1 | C=O | ~157 |

| 2 | CH₂=C H- | ~133 |

| 3 | C H₂=CH- | ~118 |

| 4 | -O-C H₂- | ~66 |

| 5 | -NH-C H₂- | ~41 |

| 6 | -CH₂-C H₂-NH₃⁺ | ~39 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the hydrochloride salt is expected to show a broad absorption for the ammonium (NH₃⁺) and amine (N-H) stretches. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbamate carbonyl (C=O) group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated free base ([M+H]⁺), where M is the mass of Allyl (2-aminoethyl)carbamate. The expected mass-to-charge ratio (m/z) would be approximately 145.09, corresponding to the molecular formula C₆H₁₂N₂O₂ + H⁺.[6]

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the title compound.

Safety, Storage, and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. The compound is expected to be a stable solid, but should be stored in a tightly sealed container in a cool, dry place away from incompatible materials. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a versatile and valuable synthetic intermediate. The acid-mediated synthesis protocol described herein offers a reliable and selective route to this molecule, overcoming the common challenge of mono-protecting a symmetric diamine. The characterization methods outlined provide a robust framework for verifying the identity and purity of the final product. A thorough understanding of its synthesis and properties empowers researchers to effectively utilize this cleavable linker in the development of innovative chemical and biomedical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Allyl (2-aminoethyl)carbamate (hydrochloride) | Nano diainc [nanodiainc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C6H13ClN2O2 | CID 16213719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allyl N-(2-aminoethyl)carbamate | C6H12N2O2 | CID 16213720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1049722-41-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Alloc-ethylenediamine Hydrochloride

Abstract

N-Alloc-ethylenediamine hydrochloride is a valuable bifunctional molecule used as a building block in pharmaceutical and materials science. It incorporates a primary ammonium group for further derivatization and a carbamate-protected secondary amine, with the allyloxycarbonyl (Alloc) group offering orthogonal deprotection strategies. Accurate structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-Alloc-ethylenediamine hydrochloride. We will dissect the expected chemical shifts, coupling constants, and structural assignments based on first principles and data from analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this important synthetic intermediate.

Molecular Structure and NMR-Active Nuclei

N-Alloc-ethylenediamine hydrochloride (MW: 180.63 g/mol , Formula: C₆H₁₃ClN₂O₂) possesses several distinct chemical environments that are readily distinguishable by NMR.[1][2] The key to interpreting its spectra lies in breaking down the structure into its constituent parts: the ethylenediamine backbone and the N-allyloxycarbonyl (Alloc) protecting group.

The protonation of the terminal primary amine to an ammonium chloride salt significantly influences the electronic environment and, consequently, the chemical shifts of the adjacent methylene group.

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. As a hydrochloride salt, the compound is expected to be soluble in polar protic solvents like D₂O or CD₃OD.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 10-20 mg of N-Alloc-ethylenediamine hydrochloride for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection: Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents. D₂O is often preferred for amine salts as it can exchange with labile N-H protons, leading to their disappearance from the spectrum and simplifying the signals of adjacent CH₂ groups.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Mix thoroughly using a vortex mixer until the solid is fully dissolved.

-

Filtration: To ensure a homogenous solution free of particulate matter, which can degrade spectral quality, filter the solution.[4][5] This is achieved by passing it through a small cotton or Kimwipe plug placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5][6]

-

Sample Height: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.55-0.70 mL) to optimize the shimming process on the spectrometer.[7]

-

Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz spectrometer is recommended for good signal dispersion.

-

¹H NMR: Acquire data with 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 2-5 seconds.

-

¹³C NMR: Acquire data using proton broadband decoupling. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary.[8] A spectral width of ~200 ppm is appropriate.

-

Caption: Standard workflow for preparing high-quality NMR samples.

Predicted ¹H NMR Spectral Data Analysis (400 MHz, D₂O)

The analysis below predicts the ¹H NMR spectrum. The use of D₂O as a solvent will cause the exchange of the labile protons on the nitrogens (NH and NH ₃⁺), causing their signals to disappear and simplifying the spectrum.

| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Couplings (J in Hz) |

| H₁ | ~3.35 | t | 2H | Triplet (t) due to coupling with adjacent H₂ protons. Located downfield due to the strong deshielding effect of the adjacent -NH₃⁺ group. The chemical shift is based on data for ethylenediamine dihydrochloride.[9][10] |

| H₂ | ~3.10 | t | 2H | Triplet (t) due to coupling with adjacent H₁ protons. This signal is slightly upfield compared to H₁ as the carbamate group is less electron-withdrawing than the ammonium group. |

| H₄ | ~4.55 | d | 2H | Doublet (d) due to coupling with the H₅ proton. This methylene group is adjacent to an oxygen atom, resulting in a significant downfield shift. |

| H₅ | ~5.95 | m | 1H | Multiplet (m), often a ddt (doublet of doublets of triplets), due to complex coupling with H₄ (trans and cis) and H₆ protons. This is a characteristic chemical shift for an internal vinyl proton.[11] |

| H₆ | ~5.25 | m | 2H | Multiplet (m) representing the two terminal vinyl protons. These protons are diastereotopic and will show both geminal and vicinal coupling to H₅, resulting in a complex pattern. |

| NH, NH₃⁺ | - | - | - | These protons are exchanged with deuterium from the D₂O solvent and will not be observed. In a non-exchanging solvent like DMSO-d₆, they would appear as broad signals. |

Predicted ¹³C NMR Spectral Data Analysis (100 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum is simpler, with each unique carbon atom producing a single peak. The chemical shifts are highly diagnostic of the functional groups present.[8]

| Label (Fig. 1) | Predicted δ (ppm) | Rationale |

| C₁ | ~41.5 | This methylene carbon is adjacent to the electron-withdrawing -NH₃⁺ group. Its chemical shift is predicted based on data for ethylenediamine dihydrochloride, which appears around 40 ppm.[12] |

| C₂ | ~39.0 | This carbon is adjacent to the carbamate nitrogen. It is expected to be slightly upfield from C₁ due to the lesser deshielding effect compared to the fully protonated ammonium group. |

| C₃ (C=O) | ~157.5 | The carbonyl carbon of the carbamate group characteristically appears in this downfield region. |

| C₄ (-O-CH₂) | ~66.0 | This methylene carbon is attached to the carbamate oxygen, causing a strong downfield shift into the typical C-O region. |

| C₅ (=CH-) | ~134.0 | The internal carbon of the allyl group's double bond. Alkene carbons appear in the 100-150 ppm range.[8] |

| C₆ (CH₂=) | ~117.5 | The terminal carbon of the allyl group's double bond. It is typically found upfield of the substituted alkene carbon.[8] |

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of N-Alloc-ethylenediamine hydrochloride. By dissecting the molecule into its functional components and drawing upon established NMR principles and data from analogous structures, we have assigned chemical shifts and coupling patterns for each nucleus. The provided experimental protocol outlines the best practices for sample preparation to ensure the acquisition of high-resolution, reliable data. This comprehensive spectral interpretation serves as an authoritative reference for scientists engaged in the synthesis, purification, and application of this versatile chemical building block, ensuring confident structural verification and quality control.

References

- 1. Allyl (2-aminoethyl)carbamate hydrochloride | C6H13ClN2O2 | CID 16213719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Ethylenediamine(107-15-3) 13C NMR spectrum [chemicalbook.com]

- 4. Allyl (2-aminoethyl)carbamate (hydrochloride) | Nano diainc [nanodiainc.com]

- 5. N-ALLOC-ETHYLENEDIAMINE HYDROCHLORIDE CAS 223741-66-0, CasNo.223741-66-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 6. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-ALLOC-ETHYLENEDIAMINE HYDROCHLORIDE|CAS 223741-66-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. N1-BOC 1,2-dimethyl-ethylenediamine, HCl | C9H21ClN2O2 | CID 121234071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethylenediamine dihydrochloride(333-18-6) 1H NMR [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ethylenediamine dihydrochloride(333-18-6) 13C NMR [m.chemicalbook.com]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

physical and chemical properties of Allyl (2-aminoethyl)carbamate hydrochloride

An In-Depth Technical Guide to Allyl (2-aminoethyl)carbamate Hydrochloride for Advanced Research and Development

Introduction: A Versatile Linker for Modern Drug Development

This compound is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. It belongs to the class of cleavable linkers, which are crucial components in the design of sophisticated therapeutic agents such as Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure incorporates a terminal primary amine, a stable carbamate moiety, and a readily cleavable allyl protecting group. This unique combination of features allows for sequential, controlled conjugation reactions, making it an invaluable tool for attaching payloads to targeting moieties. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, characterization, and applications, offering field-proven insights for scientists and drug development professionals.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride | [4] |

| CAS Number | 1049722-41-9 | [1][5] |

| Molecular Formula | C₆H₁₃ClN₂O₂ | [1][4] |

| Molecular Weight | 180.63 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Section 2: Chemical Structure and Reactivity

The utility of this compound stems directly from its molecular architecture, which features three distinct functional regions.

Caption: Chemical structure of this compound.

Key Functional Groups

-

Primary Amine (-NH₂): This terminal group serves as the primary nucleophilic handle for conjugation. It can readily react with electrophilic species such as activated esters (e.g., NHS esters), isocyanates, or aldehydes (via reductive amination) to form stable covalent bonds with proteins, peptides, or other molecules.[6]

-

Carbamate Linker (-NHCOO-): The carbamate group is a key structural motif known for its high stability under physiological conditions.[7] Unlike esters, which are often susceptible to hydrolysis by esterases, carbamates provide a robust connection, ensuring the integrity of the linked molecule until the intended cleavage is triggered.[7]

-

Allyl Group (-CH₂-CH=CH₂): The allyl group functions as a protecting group for the carbamate's nitrogen. Its chief advantage is its selective cleavability under mild conditions that do not affect other functional groups typically found in biomolecules, such as amides or esters.[8]

Cleavage Mechanism: The Role of Palladium Catalysis

The removal of the allyl group is a critical step in multi-step conjugation strategies. This is typically achieved through palladium(0)-catalyzed allylic substitution.

Caption: Palladium-catalyzed deprotection workflow for the allyl carbamate group.

The reaction proceeds by the oxidative addition of the palladium(0) catalyst to the allyl group, forming a π-allyl palladium complex. A nucleophilic "scavenger," such as Meldrum's acid or triethylsilane (TES-H), is required to trap the released allyl cation, driving the reaction to completion and preventing side reactions like N-allylation.[8] This robust and orthogonal deprotection strategy is compatible with solid-phase peptide synthesis and other delicate synthetic protocols.[8]

Section 3: Synthesis and Analytical Characterization

General Synthesis Protocol

The synthesis of the parent compound, Allyl (2-aminoethyl)carbamate, can be achieved through the reaction of 1,2-ethanediamine with an allyl-based chloroformate or a similar activated carbonate. The hydrochloride salt is then formed by treatment with hydrochloric acid.[9]

Workflow for Synthesis:

-

Reaction Setup: Dissolve an excess of 1,2-ethanediamine in a suitable aprotic solvent (e.g., dichloromethane, CH₂Cl₂) and cool the solution in an ice bath (0°C).

-

Reagent Addition: Slowly add allyl chloroformate dropwise to the stirred solution. The excess diamine acts as both the reactant and a base to neutralize the HCl byproduct.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Wash the reaction mixture with water to remove the diamine hydrochloride salt and any remaining unreacted diamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil (Allyl (2-aminoethyl)carbamate) via column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like ethanol or ether and add a stoichiometric amount of hydrochloric acid (e.g., 2 M aqueous HCl or HCl in ether) to precipitate the this compound salt.[9]

-

Isolation: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed. Commercial suppliers often provide documentation using these methods.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation by showing characteristic peaks for the protons of the allyl group (vinylic and allylic protons), the two methylene groups of the ethylenediamine backbone, and the amine protons.

-

¹³C NMR: Confirms the carbon framework, including the carbonyl carbon of the carbamate group and the olefinic carbons of the allyl group.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. Electrospray ionization (ESI-MS) would typically show the mass of the protonated parent cation [M+H]⁺.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups. Expected characteristic absorptions include N-H stretching for the amine and carbamate, C=O stretching for the carbamate carbonyl, and C=C stretching for the allyl group.

Section 4: Applications in Drug Development

The primary application of this compound is as a heterobifunctional, cleavable linker in bioconjugation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic drug (payload) to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells. The linker's properties are critical for the ADC's efficacy and safety.

Caption: Role of the bifunctional linker in constructing complex bioconjugates.

Workflow in ADC Synthesis:

-

The primary amine of this compound is first reacted with an activated functional group on the antibody or the payload.

-

The allyl group serves as an orthogonal protecting group, preventing unwanted reactions at the other end of the linker during the first conjugation step.

-

Following the initial conjugation, the allyl group is selectively removed using palladium catalysis, revealing a reactive amine or carbamic acid.

-

This newly deprotected functional group is then used to attach the second component (payload or antibody), completing the ADC construct.

This strategy provides precise control over the conjugation process, which is essential for producing homogeneous and effective ADCs.

Other Applications

-

Protein Modification: It can be used as a reagent to introduce specific functionalities onto proteins and peptides.[6]

-

Enzyme Inhibition Studies: The carbamate scaffold is prevalent in many enzyme inhibitors, and this linker can be used to synthesize probes for studying enzyme-ligand interactions.[6][7]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory when handling this compound.

-

Hazard Identification: While a specific safety data sheet (SDS) is not widely available, related compounds with primary amines and carbamate structures are known irritants.[12][13] The GHS pictograms provided by some suppliers suggest it should be handled as a hazardous substance, requiring personal protective equipment.[10]

-

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.[12]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[1] Some sources suggest storage under an inert atmosphere.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C6H13ClN2O2 | CID 16213719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ALLYL N-(2-AMINOETHYL)CARBAMATE HCL | 1049722-41-9 [chemicalbook.com]

- 6. Buy Allyl (3-aminopropyl)carbamate hydrochloride (EVT-393580) | 1049721-72-3 [evitachem.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. 1049722-41-9|this compound|BLD Pharm [bldpharm.com]

- 11. 223741-66-0|Allyl (2-aminoethyl)carbamate|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. (2-Aminoethyl)carbamic acid | C3H8N2O2 | CID 32412 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(cyclopropylcarbonyl)-4-[3-[[6-(4-fluorophenyl)imidazo[2,1-b]thiazol-2-yl]amino]phenyl]piperazine and its Congeners: Synthesis, Properties, and Therapeutic Potential

An In-Depth Technical Guide to 1-(cyclopropylcarbonyl)-4-[3-[[6-(4-fluorophenyl)imidazo[2,1-b][1][2]thiazol-2-yl]amino]phenyl]piperazine and its Congeners: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This fused bicyclic scaffold has been extensively explored, leading to the discovery of compounds with anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[4][5] The rigid, planar nature of the imidazo[2,1-b]thiazole ring system provides a unique framework for the spatial orientation of various substituents, enabling precise interactions with biological targets.

This guide focuses on a specific derivative, 1-(cyclopropylcarbonyl)-4-[3-[[6-(4-fluorophenyl)imidazo[2,1-b][1][2]thiazol-2-yl]amino]phenyl]piperazine , as a representative of a promising class of molecules for therapeutic development. We will dissect its structural components, outline a plausible synthetic strategy, discuss its potential biological activities, and provide exemplary protocols for its evaluation.

Molecular Architecture and Physicochemical Properties

The subject molecule is a complex structure with several key functional groups that likely contribute to its biological activity and pharmacokinetic properties.

| Property | Value | Source |

| Molecular Formula | C29H27FN6OS | Calculated |

| Molecular Weight | 526.63 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Likely soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

| Stability | Stable under standard laboratory conditions | Inferred from related compounds |

Structural Components and their Significance:

-

6-(4-fluorophenyl)imidazo[2,1-b]thiazole Core: This forms the central scaffold. The 4-fluorophenyl group at the 6-position is a common feature in many kinase inhibitors, potentially interacting with hydrophobic pockets in the target protein. The imidazo[2,1-b]thiazole system itself is known to engage in hydrogen bonding and pi-stacking interactions.

-

2-amino Linker: The amino group at the 2-position of the imidazo[2,1-b]thiazole core serves as a crucial attachment point for the rest of the molecule.

-

Phenylpiperazine Moiety: This linker region provides both rigidity and flexibility, allowing the molecule to adopt a conformation suitable for binding to its target. The piperazine ring is a common motif in medicinal chemistry, often used to improve solubility and pharmacokinetic properties.

-

1-(cyclopropylcarbonyl) Group: The terminal cyclopropylcarbonyl group is a feature found in several approved drugs. The cyclopropyl ring can introduce conformational constraints and may be involved in specific interactions with the target protein. The carbonyl group can act as a hydrogen bond acceptor.

Synthesis and Manufacturing

While a specific synthesis for this exact molecule is not published, a plausible synthetic route can be devised based on established methodologies for the synthesis of imidazo[2,1-b]thiazoles and related compounds. The overall strategy would likely involve the synthesis of the core scaffold followed by coupling with the piperazine moiety.

Proposed Synthetic Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prop-2-enyl N-(2-aminoethyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. The guide will cover its fundamental chemical and physical properties, outline a detailed synthetic pathway, discuss analytical characterization techniques, and explore its potential applications in drug development, drawing parallels with related carbamate compounds. Safety and handling protocols are also addressed to ensure its proper management in a laboratory setting. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry and drug discovery.

Introduction and Molecular Overview

Prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride, also known as Allyl (2-aminoethyl)carbamate hydrochloride, is a chemical compound with the molecular formula C6H13ClN2O2.[1] It belongs to the carbamate class of organic compounds, which are characterized by the presence of a carbamate ester functional group (-OC(O)N<). The carbamate moiety is a prevalent structural motif in a wide array of therapeutic agents, highlighting its significance in medicinal chemistry.[2]

This particular molecule features an allyl group (prop-2-enyl) attached to the oxygen atom of the carbamate, and an aminoethyl group linked to the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for biological studies.

Molecular Structure:

Caption: 2D structure of prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride.

Table 1: Chemical and Physical Properties [3]

| Property | Value |

| Molecular Formula | C6H13ClN2O2 |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | prop-2-enyl N-(2-aminoethyl)carbamate;hydrochloride |

| CAS Number | 1049722-41-9 |

| Synonyms | This compound, Aloc-NH-(CH2)2-NH2.HCl |

Synthesis and Purification

The synthesis of prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride can be approached through several synthetic strategies common in carbamate chemistry. A logical and frequently employed method involves the reaction of an appropriate alcohol with an isocyanate or by using a chloroformate. Given the structure, a plausible synthetic route involves the protection of one of the amino groups of ethylenediamine, followed by reaction with allyl chloroformate, and subsequent deprotection and salt formation.

Experimental Protocol: Synthesis of Prop-2-enyl N-(2-aminoethyl)carbamate Hydrochloride

This protocol is based on general principles of organic synthesis for carbamate formation and is provided as a representative method.

-

Mono-Boc Protection of Ethylenediamine:

-

Dissolve ethylenediamine (excess) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add di-tert-butyl dicarbonate (Boc)2O (1 equivalent) dissolved in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting N-Boc-ethylenediamine by column chromatography.

-

-

Carbamate Formation:

-

Dissolve N-Boc-ethylenediamine in an anhydrous solvent (e.g., DCM) with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Cool the mixture to 0 °C.

-

Add allyl chloroformate dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product, Boc-protected prop-2-enyl N-(2-aminoethyl)carbamate, via column chromatography.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Dissolve the purified Boc-protected intermediate in a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid in the same solvent or bubble HCl gas through the solution.

-

Stir at room temperature until the deprotection is complete (monitored by TLC).

-

The hydrochloride salt will often precipitate from the solution.

-

Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride.

-

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization

To confirm the identity and purity of the synthesized prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride, a suite of analytical techniques should be employed.

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the allyl group (vinylic and allylic protons), the two methylene groups of the ethylenediamine backbone, and exchangeable amine/ammonium protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the carbons of the allyl group, and the two distinct carbons of the ethylenediamine moiety. |

| FT-IR | Characteristic peaks for N-H stretching (amine/ammonium), C=O stretching (carbamate), and C=C stretching (alkene). |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C6H12N2O2) should be observed. |

| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen should match the calculated theoretical values for C6H13ClN2O2. |

Potential Applications in Drug Development

The carbamate functional group is a key structural feature in numerous approved drugs, acting as a stable and effective pharmacophore.[2] Carbamates are often used as prodrugs to improve the pharmacokinetic properties of parent molecules or as integral parts of the active compound.[2]

Potential Roles of Prop-2-enyl N-(2-aminoethyl)carbamate Hydrochloride:

-

Building Block for Complex Molecules: The primary amine and the allyl group offer two reactive handles for further chemical modifications. The primary amine can be used for amide bond formation or reductive amination, while the allyl group can undergo various transformations such as hydroboration-oxidation, epoxidation, or olefin metathesis.

-

Linker in Prodrugs or Bioconjugates: The linear nature of the molecule makes it a suitable candidate as a linker to connect a drug molecule to a targeting moiety or a solubilizing group.

-

Pharmacological Scaffolding: Carbamate-containing compounds have shown a wide range of biological activities, including roles as cholinesterase inhibitors, anticonvulsants, and anti-cancer agents.[2] The specific combination of the allyl and aminoethyl groups in this molecule could be explored for novel pharmacological activities. For instance, related compounds like benzyl N-(2-aminoethyl)carbamate hydrochloride are used in the synthesis of opioid receptor ligands.[4]

Caption: Potential applications stemming from the molecule's structure.

Safety, Handling, and Storage

General Handling Precautions: [5][6]

-

Work in a well-ventilated chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][7]

First Aid Measures: [8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Prop-2-enyl N-(2-aminoethyl)carbamate hydrochloride is a versatile molecule with potential applications in synthetic chemistry and drug development. Its bifunctional nature, containing both a reactive primary amine and an allyl group, makes it a valuable building block for the synthesis of more complex molecules. The presence of the carbamate moiety suggests its potential for biological activity, warranting further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to aid researchers in their exploration of this and related compounds.

References

- 1. echemi.com [echemi.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H13ClN2O2 | CID 16213719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE | 18807-71-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. coolingtowerchemicals.com [coolingtowerchemicals.com]

- 8. pickeringlabs.com [pickeringlabs.com]

The Allyl Carbamate (Alloc) Protecting Group: A Guide to its Fundamental Reactivity

Executive Summary

The allyloxycarbonyl (Alloc) protecting group is a cornerstone of modern synthetic chemistry, prized for its unique deprotection mechanism that confers orthogonality to many other common protecting groups.[1] Its application is particularly widespread in the synthesis of complex molecules such as peptides, carbohydrates, and natural products where precise, stepwise manipulation of functional groups is paramount.[1][2] This guide provides an in-depth exploration of the fundamental reactivity of the Alloc group, focusing on the palladium-catalyzed cleavage mechanism, the critical roles of catalysts and scavengers, and practical considerations for its successful application in research and development.

Introduction: The Strategic Value of the Alloc Group

In multi-step organic synthesis, the selective shielding and unmasking of reactive functional groups is a critical strategic consideration.[3][4] The Alloc group, a carbamate used to protect amines, has risen to prominence due to its remarkable stability across a wide range of acidic and basic conditions, while being susceptible to cleavage under very mild, specific, and neutral conditions.[1][5]

This unique characteristic grants the Alloc group orthogonality with acid-labile groups (e.g., Boc, Trityl) and base-labile groups (e.g., Fmoc).[1][6] This orthogonality is the key to its utility, allowing chemists to deprotect a specific amine in the presence of others protected by different means, a crucial capability in solid-phase peptide synthesis (SPPS) for creating branched or cyclic peptides.[1][6][7]

The deprotection chemistry is centered on a palladium(0)-catalyzed process known as the Tsuji-Trost reaction, a form of π-allylic alkylation.[6][8][9] Understanding the nuances of this catalytic cycle is essential for any scientist aiming to leverage the full potential of the Alloc group.

The Core Mechanism: Palladium-Catalyzed Deprotection

The cleavage of the Alloc group is not a simple hydrolysis or acidolysis reaction. Instead, it proceeds through an elegant, multi-step catalytic cycle involving a palladium(0) complex.[2] This process, first pioneered by Jiro Tsuji and later expanded upon by Barry Trost, is a powerful C-C, C-N, and C-O bond-forming reaction, which in this context is harnessed for bond cleavage.[8]

The key steps are as follows:

-

Coordination: A Pd(0) species, typically bearing phosphine ligands (L), coordinates to the double bond of the allyl group of the Alloc-protected amine.[8][9][10][11]

-

Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond of the allyl system, leading to the expulsion of the carbamate anion and the formation of a cationic η³-π-allylpalladium(II) complex.[2][8][9][10][11] This is the ionization step.

-

Decarboxylation: The unstable carbamate anion spontaneously loses carbon dioxide (CO₂) to liberate the free amine.[2][12]

-

Nucleophilic Attack & Catalyst Regeneration: A nucleophilic "allyl scavenger" attacks the π-allyl complex.[2][8][11] This can occur either directly at one of the terminal carbons of the allyl fragment or by initial attack at the palladium center followed by reductive elimination.[9][10] This step transfers the allyl group to the scavenger and, crucially, regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][11]

The absolute necessity of the allyl scavenger is a defining feature of this reaction. Without it, the liberated and nucleophilic amine could itself attack the π-allyl complex, leading to undesired N-allylation and stalling the catalytic cycle.[2]

Caption: The catalytic cycle for Pd(0)-mediated Alloc deprotection.

Critical Reagents and Experimental Variables

The success of an Alloc deprotection hinges on the judicious selection of the catalyst, scavenger, and solvent. Each component plays a vital role in the reaction's kinetics, efficiency, and cleanliness.

Palladium(0) Catalysts

The active catalyst is a palladium(0) species. While various precursors can be used, the most common is Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ .

-

Pd(PPh₃)₄: This is a reliable, air-stable solid that is widely used.[5][6] It serves as a direct source of the active Pd(0)L₂ species in solution. A typical loading is catalytic, ranging from 0.1 to 0.2 equivalents in peptide synthesis protocols.[6][13] While often used under inert atmosphere, recent studies show it can be surprisingly tolerant to atmospheric conditions for short periods, simplifying the experimental setup.[14]

The Allyl Scavenger: An Essential Component

As previously mentioned, the scavenger is non-negotiable. Its role is to irreversibly trap the electrophilic π-allyl intermediate, preventing side reactions and driving the catalytic cycle forward.[2][15] The choice of scavenger is often dictated by the substrate's properties and the desired reaction conditions.

| Scavenger | Type | Key Characteristics & Applications |

| Phenylsilane (PhSiH₃) | Hydride Donor | Acts as a hard nucleophile (hydride donor), reducing the allyl group.[2][6] Widely used in SPPS, often in large excess (e.g., 20 equivalents).[6] |

| Dimedone | Soft C-Nucleophile | A classic, effective scavenger that forms a stable, neutral adduct with the allyl group.[2][4] |

| Morpholine | N-Nucleophile | A common amine-based scavenger. Can be less effective for secondary amines due to competing N-allylation side reactions.[5][15] |

| Dimethylamine-borane complex (Me₂NH·BH₃) | Combination | Highly effective for deprotecting secondary amines, preventing undesired allyl re-alkylation.[5][15] |

| Thio-compounds (e.g., Thiophenol) | S-Nucleophile | Potent nucleophiles that can be effective scavengers, though their odor and potential for side reactions must be considered. |

| Formic Acid (HCOOH) | Hydride Donor | Can serve as both a proton source and a hydride donor to reduce the allyl intermediate.[16] |

Causality: The choice between a "soft" nucleophile (like dimedone) and a "hard" nucleophile (like phenylsilane) can influence the reaction pathway.[9][10] Soft nucleophiles tend to attack the allyl moiety directly, whereas hard nucleophiles may attack the palladium center first, followed by reductive elimination.[9][10][11] For sensitive substrates, screening different scavengers is a critical step in optimization.

Solvents

The choice of solvent is primarily dictated by the solubility of the substrate, catalyst, and scavenger.

-

Dichloromethane (DCM): A very common solvent for solution-phase and solid-phase deprotections due to its ability to swell resins and dissolve reagents.[6]

-

N,N-Dimethylformamide (DMF): Frequently used in SPPS, though care must be taken as residual amines can interfere with the catalysis.[7][13]

-

Tetrahydrofuran (THF): A good general-purpose solvent for solution-phase reactions.[10]

Experimental Protocols and Practical Considerations

Trustworthy protocols are self-validating. The following procedures represent best practices for achieving clean and complete Alloc deprotection.

General Protocol for Alloc Deprotection on Solid-Phase (SPPS)

This protocol is adapted for a typical 0.1 mmol scale synthesis on resin.[6][13]

-

Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM, ~2-4 mL) in a fritted reaction vessel for 15-20 minutes.

-

Reagent Solution Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 eq.) and the allyl scavenger (e.g., Phenylsilane, 20 eq.) in DCM. Note: The catalyst solution should be freshly prepared.

-

Deprotection Reaction: Drain the DCM from the swollen resin. Immediately add the catalyst/scavenger solution to the resin.

-

Agitation: Gently agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitoring the reaction via a colorimetric test (e.g., Kaiser test for primary amines) can be performed on a small resin sample to confirm completion.

-

Washing: Once the reaction is complete, drain the reaction mixture. Thoroughly wash the resin with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger byproducts.

-

Confirmation: The resin is now ready for the next coupling step or final cleavage.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. catalogimages.wiley.com [catalogimages.wiley.com]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 9. Tsuji-Trost Reaction [organic-chemistry.org]

- 10. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. chem.uci.edu [chem.uci.edu]

- 14. biotage.com [biotage.com]

- 15. benchchem.com [benchchem.com]

- 16. waseda.elsevierpure.com [waseda.elsevierpure.com]

Solubility Profile of Allyl (2-aminoethyl)carbamate Hydrochloride in Organic Solvents: A Methodical Approach to Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of Allyl (2-aminoethyl)carbamate hydrochloride in organic solvents. Recognizing the scarcity of pre-existing public data for this specific compound, this document emphasizes a first-principles approach, combining theoretical prediction with robust experimental protocols. It is designed to equip researchers and drug development professionals with the necessary tools to accurately characterize the solubility profile of this and other novel compounds, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: The Critical Role of Solubility

This compound is a chemical intermediate that features a reactive allyl carbamate group and a primary amine hydrochloride salt. This bifunctional nature makes it a potentially valuable building block in medicinal chemistry and materials science. However, its utility in any synthetic or formulation workflow is fundamentally governed by its solubility. A well-characterized solubility profile is essential for:

-

Reaction Optimization: Selecting appropriate solvent systems to ensure reactants are in a single phase, which directly impacts reaction kinetics, yield, and purity.

-

Purification Strategy: Designing effective crystallization, extraction, or chromatographic purification methods.

-

Formulation Development: Creating stable and deliverable formulations for preclinical and clinical studies.

-

Analytical Method Development: Preparing standardized solutions for methods such as HPLC, GC, or NMR.

Given the limited published data on this specific molecule, this guide will provide the foundational knowledge and practical steps to determine its solubility in a scientifically rigorous manner.

Theoretical Considerations: Predicting Solubility Behavior

Before undertaking experimental work, a theoretical analysis based on the molecular structure of this compound can provide valuable insights into its expected solubility.

The principle of "like dissolves like" is the cornerstone of solubility prediction. This can be broken down into key molecular and solvent properties:

-

Polarity: The molecule contains a highly polar amine hydrochloride salt (R-NH3+Cl-) and a polar carbamate group (-O-(C=O)-NH-). These groups are capable of strong ion-dipole interactions and hydrogen bonding. Conversely, the allyl group (CH2=CH-CH2-) and the ethyl backbone introduce nonpolar character. The presence of the hydrochloride salt is the dominant factor, suggesting that the compound will behave as a polar, ionic species.

-

Hydrogen Bonding: The N-H protons of both the ammonium and carbamate groups are strong hydrogen bond donors. The oxygen atoms of the carbamate carbonyl are effective hydrogen bond acceptors.

-

pKa: The pKa of the primary amine will be crucial. In its protonated hydrochloride form, the compound is ionic. If the solvent system can deprotonate the ammonium ion, the resulting free base, Allyl (2-aminoethyl)carbamate, would be significantly less polar and more soluble in organic solvents.

Based on these features, we can form a working hypothesis:

-

High Solubility Expected in: Polar protic solvents like methanol, ethanol, and potentially polar aprotic solvents capable of stabilizing ions, such as DMSO and DMF.

-

Low to Negligible Solubility Expected in: Nonpolar aprotic solvents like hexanes, toluene, and diethyl ether, which cannot effectively solvate the ionic hydrochloride portion of the molecule.

The following diagram illustrates the logical flow for predicting solubility based on these molecular properties.

Caption: Predictive workflow for solubility based on molecular properties.

Experimental Determination of Solubility

Since empirical data is paramount, a systematic experimental approach is necessary. The following section details a robust protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (Source and purity noted)

-

Analytical balance (± 0.1 mg precision)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

HPLC or UV-Vis Spectrophotometer

-

Class A volumetric flasks

-

Syringe filters (0.22 µm, compatible with chosen solvents)

-

Selection of organic solvents (HPLC grade or equivalent):

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

-

Nonpolar: Toluene, Dichloromethane (DCM), Ethyl Acetate

-

Experimental Workflow: The Saturation Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It involves saturating a solvent with the solute over a defined period at a constant temperature.

The overall experimental process is visualized below:

Caption: Step-by-step workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

A. Preparation of a Standard Curve

-

Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a solvent in which it is freely soluble (e.g., Methanol or Water). This creates a ~1 mg/mL stock solution.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five calibration standards of known concentration.

-

Analysis: Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response (e.g., peak area) versus concentration. The curve must have an R² value > 0.995 for accuracy.

B. Sample Preparation and Saturation

-

For each solvent to be tested, add an excess amount of this compound to a tared vial (e.g., add 20-50 mg of solid to 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

C. Sampling and Analysis

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any fine particulates.

-

Perform a precise, quantitative dilution of the filtered supernatant to bring its concentration into the linear range of the previously established standard curve. The dilution factor will depend on the anticipated solubility.

-

Analyze the diluted sample using the same analytical method as the standards.

D. Calculation

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor

Anticipated Results and Data Presentation

The experimental results should be compiled into a clear, concise table. While specific values are pending experimental determination, the table should be structured as follows:

| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) at 25°C | Observations |

| Polar Protic | Methanol | 32.7 | To be determined | |

| Ethanol | 24.5 | To be determined | ||

| Polar Aprotic | DMSO | 46.7 | To be determined | |

| DMF | 36.7 | To be determined | ||

| Acetonitrile | 37.5 | To be determined | ||

| Acetone | 20.7 | To be determined | ||

| Nonpolar | Dichloromethane | 9.1 | To be determined | |

| Toluene | 2.4 | To be determined | ||

| Ethyl Acetate | 6.0 | To be determined |

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the protocol:

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 36h, and 48h). The solubility values should be consistent across the later time points. If they are still increasing, the equilibration time needs to be extended.

-

Mass Balance: After removing the supernatant, the remaining solid can be dried and weighed. The initial mass minus the final undissolved mass should approximate the mass dissolved in the solvent volume, providing a rough cross-check of the analytical results.

-

Method Specificity: If using HPLC, the method should be specific for the analyte, meaning no interfering peaks from the solvent or impurities are present at the retention time of this compound. A photodiode array (PDA) detector can confirm peak purity.

Conclusion

stability of N-Alloc-ethylenediamine hydrochloride under different pH conditions

An In-depth Technical Guide to the Stability of N-Alloc-ethylenediamine Hydrochloride Under Different pH Conditions

Introduction: The Critical Role of Stability in Drug Development

N-Alloc-ethylenediamine hydrochloride, a bifunctional molecule featuring a primary amine, a secondary amine protected by an allyloxycarbonyl (Alloc) group, and a hydrochloride salt for improved solubility, serves as a versatile building block and linker in medicinal chemistry and drug development. Its structure allows for selective chemical modifications, making it a valuable component in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, the presence of a carbamate linkage introduces a potential liability: susceptibility to hydrolysis. Understanding the stability of this molecule under various pH conditions is not merely an academic exercise; it is a cornerstone of robust formulation development, ensuring the safety, efficacy, and shelf-life of the final drug product.

This technical guide provides a comprehensive framework for evaluating the pH-dependent stability of N-Alloc-ethylenediamine hydrochloride. We will delve into the theoretical underpinnings of carbamate hydrolysis, present detailed, field-proven experimental protocols for a forced degradation study, and discuss the development of a stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals dedicated to the principles of quality by design and scientific integrity.

Theoretical Framework: The Chemistry of Carbamate Degradation

Forced degradation studies are a regulatory requirement and a critical tool in drug development, designed to identify likely degradation products and elucidate degradation pathways.[1][2] These studies help in developing and validating stability-indicating analytical methods.[3] For N-Alloc-ethylenediamine hydrochloride, the primary degradation route is the hydrolysis of the carbamate functional group. The rate and mechanism of this hydrolysis are highly dependent on the pH of the medium.[4][5]

The overall degradation reaction is the cleavage of the carbamate bond to yield ethylenediamine, allyl alcohol, and carbon dioxide.

Proposed Degradation of N-Alloc-ethylenediamine hydrochloride:

N-Alloc-ethylenediamine + H₂O → Ethylenediamine + Allyl Alcohol + CO₂

The hydrolysis of carbamates can proceed through three principal mechanisms depending on the pH:

-

Acid-Catalyzed Hydrolysis (pH < 6): Under acidic conditions, the reaction is catalyzed by protons (H⁺).[5] The mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. For N-Alloc-ethylenediamine hydrochloride, this pathway is generally slower compared to base-catalyzed hydrolysis.

-

Neutral Hydrolysis (pH ≈ 7): At neutral pH, the hydrolysis is mediated by water acting as the nucleophile.[6] This process is typically the slowest of the three mechanisms.

-

Base-Catalyzed Hydrolysis (pH > 8): This is often the most significant degradation pathway for carbamates.[5] For primary and secondary carbamates, such as the N-Alloc group, the mechanism is often an elimination-addition pathway known as the E1cB (Elimination Unimolecular conjugate Base) mechanism.[7] This involves the deprotonation of the carbamate nitrogen by a hydroxide ion, followed by the elimination of the leaving group (allyloxy group) to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed by water to form a carbamic acid, which decarboxylates to yield the primary amine (in this case, regenerating the second amino group of ethylenediamine).

Experimental Design for a Comprehensive pH Stability Study

A well-designed forced degradation study provides invaluable data on the intrinsic stability of a molecule. The following protocols outline a systematic approach to investigating the stability of N-Alloc-ethylenediamine hydrochloride across a range of pH values.

Objective

To investigate the degradation kinetics and identify the major degradation products of N-Alloc-ethylenediamine hydrochloride under acidic, neutral, and basic conditions at an elevated temperature.

Mandatory Visualization: Workflow for pH Stability Study

Caption: General workflow for conducting a forced degradation study.

Materials and Reagents

-

N-Alloc-ethylenediamine hydrochloride (CAS: 1049722-41-9)[8]

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Potassium phosphate monobasic (KH₂PO₄), analytical grade

-

Boric acid (H₃BO₃), analytical grade

-

Potassium chloride (KCl), analytical grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

o-Phthalaldehyde (OPA), for derivatization

-

2-Mercaptoethanol, for derivatization

-

Ethylenediamine, reference standard

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV or Fluorescence detector

-

Analytical balance

-

pH meter

-

Thermostatic water bath or oven

-

Volumetric flasks and pipettes

-

Autosampler vials

Experimental Protocols

Protocol 1: Preparation of Solutions

-

Stock Solution: Accurately weigh and dissolve N-Alloc-ethylenediamine hydrochloride in HPLC-grade water to prepare a stock solution of 1 mg/mL.

-

Buffer Solutions: Prepare a series of buffers (e.g., pH 2.0, 4.0, 7.0, 9.0, and 12.0) using appropriate reagents (e.g., HCl/KCl for pH 2.0, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

Protocol 2: Forced Degradation Study

-

For each pH condition, add a specific volume of the stock solution to a volumetric flask and dilute with the respective buffer to achieve a final concentration of 100 µg/mL.

-

Incubate the solutions in a thermostatic water bath at 50°C to accelerate degradation.

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Immediately quench the degradation process by neutralizing the acidic and basic samples and/or diluting them with the mobile phase to the target concentration for HPLC analysis.

-

Store the quenched samples at 2-8°C until analysis.

Protocol 3: Stability-Indicating HPLC Method

The primary challenge in analyzing the degradation of N-Alloc-ethylenediamine hydrochloride is the poor UV absorbance of its expected main degradation product, ethylenediamine. Therefore, a pre-column derivatization step is highly recommended to form a chromophoric or fluorophoric derivative of ethylenediamine, allowing for sensitive detection.[2][9]

-

Derivatization (for Ethylenediamine Detection):

-

Prepare an OPA/2-mercaptoethanol derivatizing reagent.

-

To a specific volume of the quenched sample, add the derivatizing reagent and allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at room temperature before injection. This reaction forms a highly fluorescent isoindole derivative.[2][10]

-

-

HPLC Conditions:

-

A C18 column is a suitable stationary phase for separating the parent compound and the derivatized degradation product.

-

Gradient elution is recommended to resolve the components effectively.

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of N-Alloc-ethylenediamine hydrochloride

| Property | Value | Source |

| CAS Number | 1049722-41-9 | [8] |

| Molecular Formula | C₆H₁₂N₂O₂·HCl | [11] |

| Molecular Weight | 180.63 g/mol | [11] |

| Appearance | Powder | [12] |

| Predicted pKa | 12.66 ± 0.46 | [1] |

| Storage | Keep in a cool & dry place | [12] |

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of small organic molecules. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH for good peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 5% to 95% B over 20 min | To elute both the polar degradation product and the less polar parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | For reproducible retention times. |

| Detector | Fluorescence (Ex: 330 nm, Em: 450 nm) | For sensitive detection of the OPA-derivatized ethylenediamine.[2][10] |

| Injection Vol. | 10 µL | Standard injection volume. |

Mandatory Visualization: Proposed Degradation Pathways

References

- 1. N-ALLOC-ETHYLENEDIAMINE HYDROCHLORIDE CAS#: 223741-66-0 [m.chemicalbook.com]

- 2. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]

- 4. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cecas.clemson.edu [cecas.clemson.edu]

- 6. youtube.com [youtube.com]

- 7. web.viu.ca [web.viu.ca]

- 8. labsolu.ca [labsolu.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. N-Alloc-ethylenediamine hydrochloride, CasNo. Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Allyl (2-aminoethyl)carbamate Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Peptide Synthesis Division

Introduction: Unlocking Novel Peptide Architectures with a Versatile Bifunctional Linker

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, enabling the rapid and efficient assembly of complex sequences. A key aspect of modern peptide chemistry is the ability to introduce non-standard modifications to enhance therapeutic properties, such as stability, target affinity, and bioavailability. Bifunctional linkers are instrumental in this endeavor, providing a chemical scaffold for creating cyclic peptides, branched peptides, and peptide conjugates.

This application note details the use of Allyl (2-aminoethyl)carbamate hydrochloride , a versatile bifunctional linker, in SPPS. This molecule possesses two key functionalities: a primary amine for incorporation into a growing peptide chain and an allyl-protected carbamate (Alloc) that can be orthogonally deprotected to reveal a second reactive amine. The allyl group is stable to the acidic and basic conditions commonly used for Boc and Fmoc deprotection, respectively, making it an ideal tool for complex peptide design[1][2].

The strategic incorporation of this compound allows for site-specific modifications, such as:

-

Head-to-side-chain cyclization: Creating conformationally constrained cyclic peptides with improved biological activity and stability[3][4][5][6].

-

Branched peptide synthesis: Introducing a secondary peptide chain at a specific location.

-

Conjugation: Attaching reporter molecules, such as fluorophores or biotin, or therapeutic payloads.

This guide will provide a comprehensive overview of the chemistry, protocols for incorporation and deprotection, and a detailed example of its application in the synthesis of a head-to-side-chain cyclic peptide.

Chemical Properties and Mechanism of Action

This compound is a water-soluble salt. For use in SPPS, it is typically neutralized in situ or used as the free base. The key to its utility lies in the orthogonality of the allyl protecting group.

Structure:

The primary amine can be coupled to a resin-bound peptide using standard coupling reagents. The Alloc-protected amine remains inert during subsequent peptide elongation cycles. The deprotection of the allyl group is achieved through palladium(0)-catalyzed cleavage in the presence of a scavenger, revealing a free amine that can then be used for further chemical modification[7].

Experimental Protocols

PART 1: Incorporation of Allyl (2-aminoethyl)carbamate into a Peptide Sequence

This protocol describes the coupling of Allyl (2-aminoethyl)carbamate to the N-terminus of a resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Neutralization of Linker: In a separate vial, dissolve this compound (3 eq. relative to resin loading) in a minimal amount of DMF. Add DIPEA (3 eq.) to neutralize the hydrochloride salt.

-

Activation: In another vial, dissolve DIC (3 eq.) and HOBt (or Oxyma Pure®) (3 eq.) in DMF.

-

Coupling: Add the activated solution to the neutralized linker solution and mix for 2-5 minutes. Immediately add the combined solution to the swollen peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

PART 2: Orthogonal Deprotection of the Alloc Group

This protocol describes the on-resin cleavage of the allyl protecting group to expose the primary amine.

Materials:

-

Peptide-resin with incorporated Allyl (2-aminoethyl)carbamate linker

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) as a scavenger

-

Anhydrous, degassed DCM

-